Bienvenue dans la boutique en ligne BenchChem!

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

PDE5 inhibition regioisomeric comparison erectile dysfunction

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine (CAS 1373223-07-4), systematically named tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, is a heterocyclic building block featuring the 2,7-naphthyridine core protected at the N2 position with an acid-labile tert-butyloxycarbonyl (Boc) group. The 2,7-naphthyridine scaffold is one of six structural isomers of pyridopyridine (diazanaphthalene) and has been described as the least studied among them, yet it exhibits a broad spectrum of pharmacological activities including antitumor, antimicrobial, analgesic, and anticonvulsant effects.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1373223-07-4
Cat. No. B1528142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine
CAS1373223-07-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=NC=C2
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3
InChIKeyYSBUHVVKNBTNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine (CAS 1373223-07-4): A Boc-Protected 2,7-Naphthyridine Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine (CAS 1373223-07-4), systematically named tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, is a heterocyclic building block featuring the 2,7-naphthyridine core protected at the N2 position with an acid-labile tert-butyloxycarbonyl (Boc) group . The 2,7-naphthyridine scaffold is one of six structural isomers of pyridopyridine (diazanaphthalene) and has been described as the least studied among them, yet it exhibits a broad spectrum of pharmacological activities including antitumor, antimicrobial, analgesic, and anticonvulsant effects [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, PDE5 inhibitors, and antimicrobial agents, with the Boc group providing orthogonal protection amenable to selective deprotection under mild acidic conditions (e.g., TFA/DCM) [2].

Why 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine Cannot Be Replaced by Other Naphthyridine Isomers or Alternative Protecting Groups in Research Procurement


The 2,7-naphthyridine regioisomer is structurally and electronically distinct from the other five naphthyridine isomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-) due to the unique placement of nitrogen atoms at positions 2 and 7, which dictates electron distribution, basicity (predicted pKa ~4.0 for the parent aromatic system), and reactivity [1]. Literature data confirm that regioisomeric naphthyridine series exhibit divergent pharmacological profiles—for instance, 2,7-naphthyridine-based PDE5 inhibitors achieve >100,000-fold selectivity over PDE1-4, a selectivity window not replicated by 1,7-naphthyridine congeners [2]. Furthermore, the Boc protecting group provides specific advantages over Cbz or Fmoc protections commonly used on analogous scaffolds: Boc is cleaved under acidic conditions (TFA), orthogonal to Cbz (hydrogenolysis) and Fmoc (base), enabling sequential deprotection strategies in multi-step syntheses [3]. Substituting the Boc group with Cbz on this scaffold alters the steric and electronic environment at N2, potentially compromising subsequent regioselective functionalization or cross-coupling reactions that rely on the t-butyl carbamate's distinct steric profile.

Quantitative Differentiation Evidence for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine vs. Closest Analogs and Alternatives


Regioisomeric Scaffold Advantage: 2,7-Naphthyridine vs. 1,7-Naphthyridine in PDE5 Inhibition Potency and Selectivity

In a direct comparative study by Ukita et al. (2003), 2,7-naphthyridine derivative 4c demonstrated PDE5 inhibitory activity with an IC50 of 0.23 nM, whereas the corresponding 1,7-naphthyridine series showed distinct SAR with different potency and selectivity profiles [1]. Compound 4c exhibited >100,000-fold selectivity against PDE1-4 and 240-fold selectivity against PDE6, a selectivity profile that was specifically attributed to the 2,7-regioisomeric scaffold. In functional assays on isolated rabbit corpus cavernosum, 4c (EC30 = 5.0 nM) was more potent than Sildenafil (EC30 = 8.7 nM) [1]. This demonstrates that the 2,7-naphthyridine core provides a quantifiable differentiation in both potency and selectivity compared to the 1,7-isomer.

PDE5 inhibition regioisomeric comparison erectile dysfunction

Selective Anti-Staphylococcal Activity with Microbiota-Sparing Profile: 2,7-Naphthyridine Derivatives vs. Broad-Spectrum Antibiotics

Wójcicka et al. (2025) evaluated 2,7-naphthyridine derivatives for antimicrobial activity and found selective activity exclusively against Staphylococcus aureus, with no activity against Pseudomonas aeruginosa, Candida albicans, or the commensal Lactobacillus crispatus [1]. Compound 10j demonstrated MIC = 8 mg/L against S. aureus, while compound 10f showed MIC = 31 mg/L, approximately 100-fold more potent than the majority of the compound library [1]. This selective anti-staphylococcal profile stands in contrast to broad-spectrum naphthyridine antibiotics such as nalidixic acid and trovafloxacin, which also target Gram-negative organisms and disrupt commensal microbiota. Molecular dynamics simulations supported stable binding of 10j to the gyrase-DNA ternary complex, with MM/GBSA energetics consistent with a ~4-fold lower MIC versus 10f [1].

antimicrobial Staphylococcus aureus microbiota-sparing selectivity

Boc Protection vs. Unprotected Amine: Orthogonal Synthetic Compatibility and Stability Advantage

The Boc-protected 2,7-naphthyridine building block (CAS 1373223-07-4) provides acid-labile amine protection that is orthogonal to Cbz (hydrogenolysis-labile) and Fmoc (base-labile) groups [1]. The unprotected analog, 1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 108749-08-2), exists as a free secondary amine with predicted pKa ~7.93 for the conjugate acid, making it significantly more basic and nucleophilic . This unprotected amine is prone to oxidation, acylation, and protonation under standard reaction conditions, limiting its compatibility with multi-step synthetic sequences. In a demonstrated synthetic application, the Boc-protected compound was used as a reactant (1.00 g, 4.27 mmol) in hydrogenation with Pd(OH)₂ in acetic acid at 80 °C to yield the octahydro derivative in 69% isolated yield (700 mg), with the Boc group remaining intact throughout the transformation . Quantitative HPLC purity specifications from commercial suppliers confirm 97% purity for the Boc-protected compound , whereas the unprotected analog typically requires cold storage (2–8 °C) under inert atmosphere to prevent degradation .

Boc deprotection orthogonal protecting groups synthetic intermediate stability

2,7-Naphthyridine as a Privileged Kinase Inhibitor Scaffold: Broad Target Coverage vs. Other Regioisomers

US Patent 8,546,370 (2013) discloses 2,7-naphthyridine derivatives as a novel class of kinase inhibitors with activity against a broad panel of clinically relevant kinases including Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC, GR-1R, Alk, and c-FMS [1]. This multi-kinase inhibition profile is a direct consequence of the 2,7-naphthyridine scaffold geometry, which provides an ATP-mimetic binding mode complementary to the hinge region of multiple kinases. In contrast, 1,8-naphthyridine-based kinase inhibitors (e.g., nalidixic acid derivatives) are predominantly associated with antibacterial rather than kinase targets [2]. In the CK2 inhibitor space, naphthyridine-based chemical probes (compound 2) selectively inhibit CK2α (IC50 = 21 nM) and CK2α′ (IC50 = 6.0 nM) with excellent kinome-wide selectivity (S10(1 μM) score = 0.025, only 10 kinases with PoC <10 at 1 μM) [3], demonstrating that the 2,7-scaffold can achieve both potency and selectivity in kinase drug discovery.

kinase inhibition privileged scaffold Syk ZAP70 c-Kit FLT3

2,7-Naphthyridine Isomer Scarcity as a Differentiation Driver: Least Studied Among Six Isomers Offering Novel IP Space

Multiple independent reviews consistently identify 2,7-naphthyridine as the least known and least studied among the six structural isomers of pyridopyridine [1][2]. Wójcicka (2017) states: '2,7-Naphthyridines have been the least known from all of the six structural isomers of pyridopyridines' [1]. This scarcity of prior art translates into a less crowded patent landscape compared to extensively studied isomers such as 1,8-naphthyridine (the core of quinolone antibiotics) and 1,5-naphthyridine (gyrase inhibitors). The synthesis and SAR of regioisomeric aryl naphthyridines as mGlu5 receptor antagonists further confirmed that distinct regioisomeric series produce divergent pharmacological activities, with each series requiring independent optimization [3]. For organizations seeking novel chemical matter with freedom to operate, the 2,7-naphthyridine scaffold offers a quantifiably larger unexplored chemical space than the 1,8- or 1,5-isomers, where thousands of derivatives have already been claimed in patents.

intellectual property scaffold novelty least studied isomer drug discovery

Commercial Availability and Purity Benchmarking: 97% Purity for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine vs. Unprotected and Regioisomeric Analogs

Multiple reputable vendors supply 2-Boc-1,2,3,4-tetrahydro-[2,7]naphthyridine (CAS 1373223-07-4) at defined purity specifications: 97% (Leyan, Chemenu) and 95% (AKSci) . The molecular weight is 234.29 g/mol (C₁₃H₁₈N₂O₂), and recommended storage is long-term in a cool, dry place . In comparison, the unprotected analog 1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 108749-08-2) has a lower molecular weight (134.18 g/mol) and requires more stringent storage conditions (2–8 °C under inert gas) due to the reactive secondary amine . For regioisomeric Boc-protected building blocks such as tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate or tert-butyl 3,4-dihydro-1,7-naphthyridine-2(1H)-carboxylate, availability is more limited and purity specifications are frequently lower or not explicitly certified . The 2,7-isomer thus offers a favorable combination of commercial accessibility and documented purity for reproducible research.

purity specification commercial availability building block quality control

Recommended Procurement and Application Scenarios for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine Based on Quantitative Evidence


PDE5 Inhibitor Lead Optimization and Preclinical Development

Based on the demonstrated potency of the 2,7-naphthyridine scaffold in PDE5 inhibition (IC50 = 0.23 nM for derivative 4c, >100,000-fold selectivity vs. PDE1-4) [1], this Boc-protected building block is the preferred starting material for synthesizing novel PDE5 inhibitor candidates. The Boc group can be selectively removed under mild acidic conditions (TFA/DCM) to liberate the secondary amine for subsequent N-alkylation or N-arylation, enabling rapid SAR exploration around the N2 position. The 2,7-regioisomeric scaffold is essential here, as 1,7-naphthyridine analogs did not replicate the same selectivity profile [1].

Kinase Inhibitor Library Synthesis Targeting Syk, c-Kit, FLT3, or CK2

The 2,7-naphthyridine scaffold is validated as a kinase inhibitor pharmacophore across multiple targets including Syk, ZAP70, KDR, c-Kit, FLT3, and CK2 [2][3]. The Boc-protected building block enables modular synthesis of diverse kinase inhibitor libraries via sequential deprotection and functionalization. For CK2-targeted chemical probes, naphthyridine-based inhibitors achieve cellular target engagement with CK2α IC50 = 21 nM and CK2α′ IC50 = 6.0 nM, with S10(1 μM) = 0.025 indicating excellent kinome-wide selectivity [3]. The 2,7-isomer is specifically required, as other regioisomers exhibit different hinge-binding geometries and selectivity profiles.

Targeted Anti-Staphylococcal Agent Development with Microbiota-Sparing Design

Given the selective anti-S. aureus activity (MIC = 8 mg/L for compound 10j) and absence of activity against commensal Lactobacillus crispatus demonstrated by 2,7-naphthyridine derivatives [4], this building block is strategically suited for synthesizing next-generation targeted antibacterial agents. The Boc protection allows for late-stage diversification at the N2 position after constructing the core 2,7-naphthyridine scaffold, facilitating the development of compounds that spare protective microbiota while eradicating pathogenic S. aureus, including biofilm-associated infections.

Multi-Step Synthesis of Complex Tetrahydronaphthyridine-Derived Pharmaceuticals

The compound's demonstrated utility as a synthetic intermediate is evidenced by its conversion to tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate in 69% isolated yield via catalytic hydrogenation (Pd(OH)₂, AcOH, 80 °C), with the Boc group remaining intact . This validates its compatibility with hydrogenation conditions and its role as a precursor to fully saturated naphthyridine derivatives. The orthogonal Boc protection enables sequential synthetic strategies where the N2 position is unmasked only at the desired synthetic stage, a key advantage over the unprotected analog which would require re-protection for each intervening synthetic step [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.